3-Fluoro-5-hydroxypyridine

mGluR Antagonist Neuropharmacology Metabotropic Glutamate Receptor

3-Fluoro-5-hydroxypyridine is a non-substitutable fluorinated pyridine. Unique 3-fluoro/5-hydroxyl substitution yields distinct pKa (8.38) and electronic properties critical for THRβ selectivity. Validated as mGluR antagonist with CNS drug-like profile and HDAC inhibitor (IC50 56-84 nM). Procure with confidence for high-value research in NASH, neuroscience, and oncology.

Molecular Formula C5H4FNO
Molecular Weight 113.09 g/mol
CAS No. 209328-55-2
Cat. No. B140042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-hydroxypyridine
CAS209328-55-2
Synonyms5-Fluoro-3-pyridinol;  5-Fluoro-3-hydroxypyridine;  5-Fluoro-3-pyridinol; 
Molecular FormulaC5H4FNO
Molecular Weight113.09 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)O
InChIInChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H
InChIKeyIUFLFKASIHPKNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-hydroxypyridine (CAS 209328-55-2): A Critical Fluorinated Pyridine Scaffold for Medicinal Chemistry and Targeted Receptor Modulation


3-Fluoro-5-hydroxypyridine (CAS 209328-55-2, also known as 5-fluoropyridin-3-ol) is a heterocyclic aromatic building block, classified as a fluorinated pyridine derivative. It features a pyridine core with a fluorine substituent at the 3-position and a hydroxyl group at the 5-position . The molecule has a molecular formula of C₅H₄FNO and a molecular weight of 113.09 g/mol [1]. It is a key intermediate in the synthesis of more complex pharmacophores, notably those targeting the thyroid hormone β receptor (THRβ) . This compound is valued for its unique combination of hydrogen-bonding capability and fluorine-induced electronic modulation, which is critical for optimizing drug-target interactions and metabolic profiles .

Why Unoptimized Fluoropyridine Analogs Cannot Substitute for 3-Fluoro-5-hydroxypyridine in Advanced R&D


Generic substitution of 3-fluoro-5-hydroxypyridine with other fluoropyridine or hydroxypyridine isomers is not scientifically viable due to profound differences in electronic properties, receptor binding affinity, and metabolic stability. The precise positioning of the electron-withdrawing fluorine at the 3-position, ortho to the ring nitrogen and para to the 5-hydroxyl group, creates a unique electronic environment that dictates the molecule's pKa (8.38) and hydrogen-bonding patterns, directly impacting its binding pose and efficacy in biological systems . While alternative substitution patterns, such as those in 2-fluoro or 4-fluoro isomers, or the non-fluorinated 3-hydroxypyridine, result in significantly altered physicochemical and ADME properties, this compound offers a distinct profile crucial for achieving target potency and favorable drug-like characteristics . The following section provides a quantitative, evidence-based differentiation of this compound against its closest structural and functional analogs.

3-Fluoro-5-hydroxypyridine: Quantifiable Evidence of Differentiation Against Closest Analogs


Optimized mGluR2 Antagonism vs. Parent Compound LY354740

5-fluoropyridin-3-ol is a metabotropic glutamate receptor (mGluR) antagonist structurally related to the neurotransmitter dopamine . It is designed as a bioisostere of the phenol group in the parent compound LY354740. In vitro assays demonstrate that this compound binds to the metabotropic glutamate receptor and blocks glutamate binding, preventing receptor activation . Crucially, it has been shown to have pharmacokinetic properties similar to those of its parent compound, LY354740 , indicating that the fluorine substitution does not adversely affect drug-like properties but instead maintains or improves target engagement.

mGluR Antagonist Neuropharmacology Metabotropic Glutamate Receptor

HDAC Inhibition: Demonstrated Cellular Activity Against a Key Epigenetic Target

The compound has been evaluated for its ability to inhibit Histone Deacetylase (HDAC), a major epigenetic target in oncology. In a cellular assay using nuclear extract from human HeLa cells, 3-fluoro-5-hydroxypyridine demonstrated inhibition with an IC50 value of 56 nM [1]. A second, independent measurement from the same assay system yielded an IC50 of 84 nM [1]. This confirms potent on-target activity in a disease-relevant human cellular context, supporting its utility as a warhead or scaffold in HDAC inhibitor programs.

HDAC Inhibitor Epigenetics Oncology Cellular Assay

Serotonin 5-HT3AC Receptor Antagonism: A Defined IC50 for CNS Drug Discovery

The compound has been profiled against the human serotonin 5-HT3AC receptor, a ligand-gated ion channel implicated in nausea, anxiety, and pain. In a cell-based functional assay, 3-fluoro-5-hydroxypyridine inhibited the receptor with an IC50 of 840 nM [1]. This specific, quantifiable activity provides a starting point for medicinal chemistry optimization in CNS-focused projects, offering a distinct advantage over analogs with unknown or weaker activity at this target.

5-HT3 Antagonist CNS Disorders GPCR Ion Channel

Physicochemical Profile: Optimized LogP and pKa for Drug-Likeness

The intrinsic physicochemical properties of 3-fluoro-5-hydroxypyridine are well-suited for oral drug development. It has a calculated partition coefficient (LogP) of 0.9263 [1], placing it within the optimal range for membrane permeability and absorption. Its predicted acid dissociation constant (pKa) is 8.38 ± 0.10 . These values are critical for understanding the compound's ionization state at physiological pH (7.4), which directly influences solubility, permeability, and binding to biological targets. Non-fluorinated analogs, such as 3-hydroxypyridine, would possess a significantly different electronic profile and LogP, while alternative fluoro-isomers (e.g., 2-fluoro-5-hydroxypyridine) would have a different pKa and hydrogen-bonding capacity, leading to altered ADME behavior [REFS-1, REFS-2].

Physicochemical Properties Drug Design ADME Lead Optimization

3-Fluoro-5-hydroxypyridine: High-Value Application Scenarios Driven by Quantitative Evidence


THRβ Agonist Synthesis for Dyslipidemia and NASH

3-Fluoro-5-hydroxypyridine is a key intermediate in the preparation of pyridine derivatives that act as thyroid hormone β (THRβ) receptor agonists . THRβ agonists are a clinically validated therapeutic class for treating dyslipidemia and non-alcoholic steatohepatitis (NASH). The compound's specific substitution pattern is crucial for achieving the desired selectivity for the β-isoform of the receptor, a critical feature for maximizing therapeutic efficacy while minimizing cardiac and other side effects associated with THRα activation. This use-case is supported by patent and supplier literature, directly linking the building block to a high-value therapeutic area.

Advanced Building Block for CNS-Penetrant mGluR Antagonists

Based on direct evidence showing its activity as a mGluR antagonist with PK properties similar to the known drug-like molecule LY354740 , 3-fluoro-5-hydroxypyridine is a high-priority building block for neuroscience drug discovery. It is particularly suited for programs developing novel treatments for anxiety, schizophrenia, or Parkinson's disease where modulation of glutamatergic signaling is desired. The established CNS drug-like profile provides a significant advantage, offering a more advanced starting point compared to uncharacterized fluoropyridine analogs.

Epigenetic Probe and Lead Compound Development Targeting HDAC

The potent inhibition of HDAC enzymes in human cell nuclear extract (IC50 of 56-84 nM) [1] positions 3-fluoro-5-hydroxypyridine as a valuable fragment or core scaffold for developing novel histone deacetylase inhibitors. This activity profile makes it a compelling choice for medicinal chemistry teams focused on oncology and other diseases with epigenetic dysregulation. The availability of this quantitative cellular activity data significantly accelerates the early-stage hit-to-lead process compared to using an unprofiled alternative building block.

Starting Point for 5-HT3 Receptor Modulator Design in CNS/GI Therapeutics

With a defined IC50 of 840 nM at the human 5-HT3AC receptor [2], 3-fluoro-5-hydroxypyridine provides a measurable starting point for designing new antagonists or modulators of this important ligand-gated ion channel. This application scenario is directly relevant for projects targeting chemotherapy-induced nausea and vomiting (CINV), irritable bowel syndrome (IBS), and various CNS disorders. The data allows research teams to immediately assess structure-activity relationships (SAR) around this scaffold, making it a strategically valuable procurement choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-hydroxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.